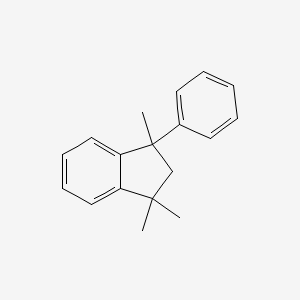

1-Phenyl-1,3,3-trimethylindan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55135. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethyl-3-phenyl-2H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-17(2)13-18(3,14-9-5-4-6-10-14)16-12-8-7-11-15(16)17/h4-12H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLPNZMYHDVKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(C)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863290 | |

| Record name | 1,1,-Trimethyl-3-phenylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3910-35-8 | |

| Record name | 1,1,3-Trimethyl-3-phenylindane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3910-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003910358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3910-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3910-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,-Trimethyl-3-phenylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trimethyl-3-phenylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-1,1,3-TRIMETHYL-3-PHENYL-1H-INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7TE1607F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-1,3,3-trimethylindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenyl-1,3,3-trimethylindan (CAS No. 3910-35-8), a significant intermediate in the synthesis of specialty chemicals. This document details its structural characteristics, physicochemical properties, synthesis protocols, and analytical methodologies, serving as a crucial resource for professionals in chemical research and development.

Chemical Identity and Structure

This compound is an aromatic hydrocarbon characterized by an indan core substituted with a phenyl group and three methyl groups. Its structure imparts notable thermal stability and hydrophobicity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-indene |

| Synonyms | 1,1,3-Trimethyl-3-phenylindan, Phenyltrimethylindan |

| CAS Number | 3910-35-8 |

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight | 236.35 g/mol |

| InChI Key | ICLPNZMYHDVKKI-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2C(C)(C1)C3=CC=CC=C3)C |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | White to light yellow crystalline solid | |

| Melting Point | 52-55 °C | |

| Boiling Point | 308-313.82 °C (estimated) | [1][2] |

| Density | 1.0009 g/cm³ | [1] |

| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | [2] |

| Refractive Index | 1.5681 | [1] |

| Solubility | Insoluble in water; Soluble in alcohol, dichloromethane, ethyl acetate.[1][2] | |

| logP (o/w) | 5.715 (estimated) | [2] |

Synthesis and Industrial Application

This compound is primarily synthesized via the acid-catalyzed dimerization of α-methylstyrene.[3] Its principal industrial application is as a key intermediate in the production of the brominated flame retardant, Octabromo-1,3,3-trimethyl-1-phenylindane, often referred to as OctaInd.[1][4]

Synthesis of this compound

The synthesis involves the reaction of α-methylstyrene in the presence of a strong acid catalyst, such as sulfuric acid. The workflow for this synthesis is depicted below.

Application in Flame Retardant Production

This compound serves as the precursor for OctaInd, a brominated flame retardant. The process involves the electrophilic bromination of the aromatic rings of the indan structure.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures for the acid-catalyzed dimerization of α-methylstyrene.[3]

-

Materials: α-Methylstyrene, concentrated sulfuric acid (H₂SO₄), water (H₂O), methanol, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), diethyl ether.

-

Equipment: Round-bottom flask, reflux condenser, mechanical stirrer, separatory funnel, rotary evaporator, recrystallization apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare a mixture of sulfuric acid and water.

-

Slowly add α-methylstyrene to the stirred acidic solution.

-

Heat the reaction mixture to reflux and maintain for approximately 20 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the lower acidic phase and discard.

-

Wash the organic phase sequentially with water, a saturated solution of sodium bicarbonate, and again with water.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from methanol to yield white crystals of this compound.

-

Analytical Characterization

-

Objective: To confirm the molecular structure and proton environments of this compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum at room temperature.

-

Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

Expected ¹H NMR Data (400 MHz, CDCl₃): δ = 1.03 (s, 3H, –CH₃), 1.35 (s, 3H, –CH₃), 1.69 (s, 3H, –CH₃), 2.21 and 2.40 (d, 2H, –CH₂–), 7.11–7.29 (m, 9H, Ar—H).[3]

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation (Solid):

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorptions:

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretch.

-

~1600, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Instrumentation: A GC system coupled with a Mass Spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis:

-

The retention time from the gas chromatogram indicates the purity.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 236, corresponding to the molecular weight of C₁₈H₂₀. The fragmentation pattern can be analyzed to further confirm the structure.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

References

- 1. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]

- 2. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 1-Phenyl-1,3,3-trimethylindan (CAS 3910-35-8): A Chemical Scaffold with Latent Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1,3,3-trimethylindan (CAS 3910-35-8), a molecule of interest in both materials science and as a potential scaffold for drug discovery. While its primary established application lies as an intermediate in the synthesis of brominated flame retardants, the structural motif of the phenylindan core is present in compounds with significant biological activity. This document consolidates the known physicochemical properties, synthesis protocols, and spectroscopic data of this compound. Furthermore, it explores the prospective applications in drug development by examining the biological activities of structurally related phenylindan derivatives, with a focus on their potential as anticancer and neuroprotective agents. Detailed experimental methodologies for relevant biological assays and visualizations of implicated signaling pathways are provided to guide future research and development efforts.

Physicochemical and Spectroscopic Data

This compound is a substituted indan with a phenyl group and three methyl groups attached to the indan core.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3910-35-8 | [1] |

| Molecular Formula | C₁₈H₂₀ | [3] |

| Molecular Weight | 236.35 g/mol | [3] |

| Melting Point | 52-53 °C | [4] |

| Boiling Point | 308-309 °C at 760 mmHg | [4] |

| Density | ~1.0 g/cm³ | [1] |

| Refractive Index | ~1.568 | [1] |

| Solubility | Soluble in alcohol, dichloromethane, ethyl acetate; Insoluble in water.[1][4] | [1][4] |

| Appearance | White to light yellow crystalline powder. | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.29-7.11 (m, 9H, Ar-H), 2.40 and 2.21 (d, 2H, -CH₂-), 1.69, 1.35, 1.03 (s, 9H, 3 x -CH₃). | [5] |

| Mass Spectrometry (GC-MS) | Spectra available in public databases. | [6] |

| Infrared (IR) Spectroscopy | Data available in the NIST WebBook. | [7] |

| Raman Spectroscopy | Computed spectrum available. | [8] |

| X-ray Crystallography | Triclinic, P-1 space group. The five-membered ring of the indane fragment adopts an envelope conformation.[5][9][10] | [5][9][10] |

Synthesis and Industrial Applications

Synthesis Protocol

The most common synthesis of this compound involves the acid-catalyzed dimerization of α-methylstyrene.[11][12]

Experimental Protocol: Synthesis from α-Methylstyrene

-

Reactants: α-methylstyrene and sulfuric acid.

-

Procedure:

-

To a stirred solution of 62% sulfuric acid at 50°C, slowly add α-methylstyrene.

-

Reflux the mixture at approximately 145°C for 20 hours.

-

After cooling, separate the lower acid phase.

-

Wash the organic phase multiple times with sulfuric acid and then with water.

-

Recrystallize the product from methanol to obtain white crystals of this compound.[11]

-

-

Yield: Approximately 75%.[11]

Industrial Application

The primary documented industrial use of this compound is as a key intermediate in the production of the commercial brominated flame retardant (BFR), OctaInd.[1][3][13] BFRs are utilized to enhance the fire resistance of various materials, including styrenic and engineering thermoplastics.[1] It is important to note that some BFRs have raised environmental and health concerns due to their persistence and potential for bioaccumulation.[14]

Potential Applications in Drug Discovery and Development

While this compound itself has not been extensively studied for biological activity, its core structure, the phenylindan moiety, is a recognized scaffold in medicinal chemistry. The exploration of structurally similar molecules, particularly 2-phenylindan derivatives, reveals promising avenues for drug discovery.

Anticancer Potential: Targeting the p53 Signaling Pathway

Derivatives of the closely related 2-phenylindan scaffold have demonstrated potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the induction of apoptosis, potentially through the modulation of the p53 signaling pathway. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activation is a key strategy in cancer therapy.

Caption: Hypothetical modulation of the p53 signaling pathway by phenylindan derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HT-29).

-

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with increasing concentrations of the test compound (dissolved in DMSO) for 48 hours. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Neuroprotective Potential: Modulation of the Dopamine D2 Receptor Pathway

Analogs of 2-phenylindan are also being investigated for their potential in treating neuropsychiatric disorders. A plausible molecular target for these compounds is the dopamine D2 receptor. Dopamine D2 receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Their modulation can impact various neurological functions.

Caption: Potential modulation of the dopamine D2 receptor signaling pathway by phenylindan analogs.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity of a compound to the dopamine D2 receptor.

-

Materials: Cell membranes expressing the human dopamine D2 receptor, a radiolabeled ligand (e.g., [³H]-Spiperone), and the test compound.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Future Directions and Conclusion

This compound, while currently utilized in an industrial context, possesses a chemical scaffold that warrants further investigation for its potential in drug discovery. The biological activities demonstrated by its structural analogs, particularly in the areas of oncology and neuroscience, suggest that this molecule could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Future research should focus on the synthesis of a library of derivatives of this compound with diverse substitutions on the phenyl and indan rings. These derivatives should then be screened for a range of biological activities, including but not limited to, cytotoxicity against various cancer cell lines and binding affinities for key neurological targets. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational framework for such exploratory studies. By leveraging the principles of medicinal chemistry, such as bioisosteric replacement, the untapped therapeutic potential of the phenylindan scaffold can be systematically explored, potentially leading to the development of new and effective treatments for a variety of diseases.

References

- 1. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 1-Phenyl-1,3,3-trimethylindan

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan, a substituted indan derivative, is a molecule of interest in various chemical and industrial applications. While its primary documented uses are in the synthesis of flame retardants and as a component in fragrance formulations, the rigid, three-dimensional structure of the phenylindan scaffold presents potential for exploration in medicinal chemistry and drug design.[][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering a foundational resource for researchers in organic synthesis and drug development.

Molecular Structure and Identification

This compound possesses a core indan moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. In this specific molecule, the cyclopentane ring is substituted with three methyl groups at the 1 and 3 positions, and a phenyl group is attached to the 1-position. The presence of a chiral center at the C1 position means that this compound can exist as a racemic mixture.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate IUPAC Name | 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene |

| CAS Number | 3910-35-8 |

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight | 236.36 g/mol |

| InChI Key | ICLPNZMYHDVKKI-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2C(C1)(C)C3=CC=CC=C3)C |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modifications.

| Property | Value | Reference |

| Physical State | White to light yellow crystalline solid | [5] |

| Melting Point | 52-53 °C | [6] |

| Boiling Point | 308-309 °C at 760 mmHg | [6] |

| Solubility | Soluble in alcohol, dichloromethane, and ethyl acetate. Insoluble in water. | [2][6] |

| logP (o/w) | 5.715 (estimated) | [6] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [6] |

Synthesis of this compound

The primary method for the synthesis of this compound is the acid-catalyzed dimerization of α-methylstyrene.[7][8]

Experimental Protocol: Synthesis via Dimerization of α-Methylstyrene

Materials:

-

α-Methylstyrene

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Methanol (for recrystallization)

Procedure:

-

To a solution of 62% sulfuric acid at 50°C, α-methylstyrene is added over a 5-minute period.

-

The mixture is then refluxed at 145°C for 20 hours.

-

After cooling, the lower acid phase is separated and discarded.

-

The organic phase is washed multiple times with sulfuric acid and then with water.

-

The crude product is recrystallized from methanol to yield white crystals of this compound.

A generalized workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ = 1.03, 1.35, 1.69 (s, 9H, -CH₃)

-

δ = 2.21 and 2.40 (d, 2H, -CH₂-)

-

δ = 7.11–7.29 (m, 9H, Ar-H)[7]

¹³C NMR data is also available and can be found in specialized databases. [9]

Mass Spectrometry

Mass spectrometry data for this compound is available and can be accessed through various chemical databases.[10][11]

Crystal Structure

X-ray crystallography has been performed on this compound.[7][12] The key findings from the crystal structure analysis are summarized below:

| Parameter | Value | Reference |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [12] |

| a | 8.192(2) Å | [7] |

| b | 8.426(3) Å | [7] |

| c | 11.113(4) Å | [7] |

| α | 69.30(3)° | [7] |

| β | 79.44(5)° | [7] |

| γ | 80.37(2)° | [7] |

| V | 701.0(7) ų | [7] |

| Z | 2 | [7] |

The five-membered ring of the indane fragment adopts an envelope conformation.[7][12] The dihedral angle between the phenyl ring and the indane benzene ring is 79.58(7)°.[7][12]

Potential in Drug Development

While this compound is primarily utilized in industrial applications, the broader class of phenylindan derivatives has been investigated for potential biological activities. For instance, derivatives of the structurally related 2-phenylindan have been explored for their anti-inflammatory properties.[13] The rigid scaffold of the indan nucleus is a feature found in various biologically active molecules, and the presence of a phenyl group allows for a wide range of chemical modifications to explore structure-activity relationships.

Although no specific biological targets or signaling pathways have been elucidated for this compound itself in the reviewed literature, its structural motifs suggest that it could serve as a starting point for the design of novel therapeutic agents. Further research, including biological screening and computational studies, would be necessary to uncover any potential pharmacological activity.

The logical relationship for exploring the potential of this molecule in a drug discovery context is outlined below:

Caption: Logical workflow for exploring the drug discovery potential.

Conclusion

This compound is a well-characterized molecule with established synthetic routes and a solid foundation of physicochemical and structural data. While its direct applications in drug development have yet to be reported, its rigid, three-dimensional structure and the potential for chemical modification make the phenylindan scaffold an intriguing starting point for medicinal chemistry campaigns. This guide serves as a comprehensive resource for researchers interested in the fundamental properties of this molecule and as a launchpad for future investigations into its potential biological activities.

References

- 2. This compound CAS#: 3910-35-8 [m.chemicalbook.com]

- 3. This compound | 3910-35-8 [chemicalbook.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound(3910-35-8) 1H NMR [m.chemicalbook.com]

- 6. 1,1,3-trimethyl-3-phenyl indan, 3910-35-8 [thegoodscentscompany.com]

- 7. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis Mechanism of 1,1,3-trimethyl-3-phenylindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,3-trimethyl-3-phenylindan, a significant molecule in various chemical applications. The document details the underlying reaction mechanism, presents quantitative data from key studies, and outlines detailed experimental protocols.

Core Synthesis Pathway: Acid-Catalyzed Dimerization of α-Methylstyrene

The primary route to 1,1,3-trimethyl-3-phenylindan is the acid-catalyzed dimerization of α-methylstyrene. This reaction can yield both a cyclic dimer, the target molecule, and linear dimers. The selectivity towards the desired 1,1,3-trimethyl-3-phenylindan is highly dependent on the choice of catalyst and reaction conditions, particularly temperature.

The reaction is initiated by the protonation of the α-methylstyrene monomer by an acid catalyst, leading to the formation of a stable tertiary carbocation. This carbocation then acts as an electrophile, attacking the electron-rich double bond of a second α-methylstyrene molecule. The resulting dimeric carbocation can then undergo an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indane structure, followed by deprotonation to regenerate the catalyst and yield the final product.

Higher reaction temperatures generally favor the formation of the thermodynamically more stable cyclic dimer, 1,1,3-trimethyl-3-phenylindan. In contrast, lower temperatures can lead to a higher proportion of linear dimers. A variety of acid catalysts have been employed for this transformation, including sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, and solid acid catalysts like acidic ion-exchange resins and zeolites. Brönsted acidic ionic liquids have also been shown to be effective catalysts.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the synthesis of 1,1,3-trimethyl-3-phenylindan.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Sulfuric Acid | Reflux | 20 | 68 | 50-51 | [1] |

| Sulfuric Acid | Not specified | Not specified | 86-89 (crude), 80-83 (purified) | 51.8-52.3 | [2] |

| Methanesulfonic Acid | 100-120 | 3 | 97.4 | 51-53 | [3] |

| p-Toluenesulfonic Acid | 160-180 | 2 | 96.8 | Not specified | [3] |

| [Hmim]+BF4− (Ionic Liquid) | 170 | Not specified | 100 (selectivity) | Not specified | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of 1,1,3-trimethyl-3-phenylindan are provided below, based on established literature procedures.

Synthesis using Sulfuric Acid Catalyst[1]

-

Apparatus Setup: A 500 ml flask is equipped with a condenser and a mechanical stirrer.

-

Reactant Charging: α-Methylstyrene (32.0 g, 0.30 mol) is added to the flask.

-

Catalyst Addition: A previously prepared and cooled mixture of concentrated sulfuric acid (68 ml) and water (130 ml) is slowly added to the α-methylstyrene.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously for 20 hours.

-

Workup:

-

The mixture is cooled to room temperature, and the lower acid phase is separated and discarded.

-

The organic phase is washed several times with water.

-

-

Purification: The crude product is recrystallized from methanol to afford white crystals of 1,1,3-trimethyl-3-phenylindan.

Synthesis using Methanesulfonic Acid Catalyst[3]

-

Initial Charge: 10g of 1,1,3-trimethyl-3-phenylindan and 0.5g of methanesulfonic acid are added to a reactor.

-

Heating: The mixture is heated to 100°C.

-

Reactant Addition: 100g of α-methylstyrene is slowly added to the heated mixture.

-

Reaction: The reaction temperature is maintained at 100-120°C for 3 hours.

-

Purification: The reaction mixture is cooled, and the product is purified by recrystallization from ethanol to yield white crystals.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the synthesis mechanism and a general experimental workflow.

Caption: Acid-catalyzed dimerization mechanism of α-methylstyrene.

Caption: General experimental workflow for synthesis.

References

Synthesis of 1-Phenyl-1,3,3-trimethylindan from α-Methylstyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1,3,3-trimethylindan, a valuable chemical intermediate, from the acid-catalyzed dimerization of α-methylstyrene. The document details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems, and offers detailed experimental protocols. Quantitative data on reaction parameters and yields are summarized in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a significant cyclic hydrocarbon that finds applications as an intermediate in the synthesis of various organic compounds, including specialized polymers and potential pharmaceutical agents. The most common and economically viable route to this compound is the acid-catalyzed dimerization of α-methylstyrene. This process involves the formation of a carbocation intermediate, which then undergoes electrophilic attack on a second α-methylstyrene molecule, followed by intramolecular cyclization. The selectivity of this reaction towards the desired cyclic dimer over the formation of linear dimers and higher oligomers is a critical aspect that is influenced by the choice of catalyst and reaction conditions. This guide aims to provide a detailed technical resource for professionals engaged in the synthesis and application of this important molecule.

Reaction Mechanism

The acid-catalyzed dimerization of α-methylstyrene to this compound proceeds through a well-established carbocationic mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

-

Protonation: An acid catalyst protonates the double bond of an α-methylstyrene molecule, leading to the formation of a stable tertiary carbocation.

-

Electrophilic Attack: The newly formed carbocation acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule. This results in the formation of a larger carbocation intermediate.

-

Intramolecular Cyclization (Friedel-Crafts Alkylation): The carbocation center of the intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation) with the phenyl ring of the original α-methylstyrene unit.

-

Deprotonation: A proton is eliminated from the aromatic ring, regenerating the acid catalyst and yielding the final product, this compound.

Caption: Acid-catalyzed dimerization mechanism of α-methylstyrene.

Catalytic Systems and Quantitative Data

A variety of acid catalysts can be employed for the synthesis of this compound. The choice of catalyst significantly impacts the reaction rate, yield, and selectivity. This section provides a comparative summary of different catalytic systems.

Sulfuric Acid

Sulfuric acid is the most commonly used catalyst for this transformation due to its low cost and high activity. The concentration of sulfuric acid and the reaction temperature are crucial parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts such as the linear dimer and higher oligomers.

| Catalyst | α-Methylstyrene (g) | Catalyst Conc. | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄/H₂O | 32.0 | 68 ml H₂SO₄ in 130 ml H₂O | Reflux | 20 | 68 | [1] |

| H₂SO₄ | 1000 | 62% | 145 (Reflux) | 20 | 75 | [2] |

| H₂SO₄/H₂O | - | Conc. H₂SO₄ in H₂O | Reflux | - | 86-89 | [3] |

| H₂SO₄ | 100 | 0.5g H₂SO₄ | 130-140 | 4 | 97.1 | [4] |

Alternative Acidic Catalysts

While sulfuric acid is effective, its corrosive nature and the challenges associated with its separation and disposal have led to the exploration of alternative catalysts. These include solid acids and ionic liquids, which offer potential advantages in terms of reusability and reduced environmental impact.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) (to cyclic dimer) | Reference |

| Alkylaminium-chloroaluminate (Ionic Liquid) | None | - | - | 100 | ~97 | [5] |

| Methylsulfonic acid | None | 100-120 | 3 | - | 97.4 (yield) | [4] |

| p-Toluenesulfonic acid | None | 160-180 | 2 | - | 96.8 (yield) | [4] |

| Activated Clay/Acid Clay | Ethylene Carbonate | 120 | 4 | - | High selectivity to unsaturated dimers | [6] |

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound using sulfuric acid, based on established literature procedures. A workflow diagram summarizing the key steps is also provided.

Materials and Equipment

-

α-Methylstyrene

-

Concentrated sulfuric acid

-

Deionized water

-

Methanol or Isopropyl alcohol (for recrystallization)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate or calcium chloride

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation (optional)

-

Glassware for recrystallization

Caption: General experimental workflow for the synthesis of this compound.

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place α-methylstyrene.

-

Addition of Catalyst: Slowly add a pre-cooled mixture of concentrated sulfuric acid and water to the flask containing α-methylstyrene while stirring. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle or an oil bath. Maintain vigorous stirring to ensure proper mixing of the biphasic system. The reaction time can vary from 4 to 20 hours, depending on the scale and desired conversion.[1][2][3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the upper organic layer. The lower aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

Washing: Combine the organic layers and wash successively with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and then with water until the washings are neutral.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as an oil or a semi-solid. It can be purified by recrystallization from a suitable solvent like methanol or 80% isopropyl alcohol to yield white crystals of this compound.[1][2][3] Alternatively, for larger scales or higher purity, vacuum distillation can be employed. The boiling point of this compound is reported to be 154-155 °C at 8 mmHg.[3]

Byproducts and Selectivity

The primary byproduct in the dimerization of α-methylstyrene is the linear, unsaturated dimer, 2,4-diphenyl-4-methyl-1-pentene. The formation of this linear dimer is generally favored at lower temperatures, while higher temperatures promote the intramolecular cyclization to the desired this compound. The choice of catalyst also plays a crucial role in selectivity. For instance, certain ionic liquids have been shown to provide high selectivity for the cyclic dimer.[5] The formation of higher oligomers can also occur, particularly with prolonged reaction times or high catalyst concentrations.[3]

Conclusion

The synthesis of this compound via the acid-catalyzed dimerization of α-methylstyrene is a robust and efficient method. This guide has provided a detailed examination of the reaction mechanism, a comparative analysis of different catalytic systems with quantitative data, and a comprehensive experimental protocol. While sulfuric acid remains a widely used catalyst, the exploration of solid acids and ionic liquids presents promising avenues for developing more environmentally benign and sustainable synthetic processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to effectively synthesize and utilize this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Selective dimerization of α-methylstyrene by tunable bis(catecholato)germane Lewis acid catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Characteristics of 1-Phenyl-1,3,3-trimethylindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Phenyl-1,3,3-trimethylindan (CAS No: 3910-35-8). The information is compiled for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and the experimental context from which it was derived.

Core Physical and Chemical Properties

This compound is a solid, aromatic compound.[1] Its primary uses include serving as an intermediate in the synthesis of brominated flame retardants and as a perfuming agent in fragrances.[2][3][4][5] The compound is also known by several synonyms, including 1,1,3-trimethyl-3-phenylindan and Superfux.[5][6]

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various sources, and ranges are provided where discrepancies exist in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀ | [2][5][7] |

| Molecular Weight | 236.35 g/mol | [2][5] |

| Physical State | Solid, White to Light Yellow Powder/Crystal | [1][6] |

| Melting Point | 50.5 to 55.0 °C | [1][2][6][8] |

| Boiling Point | 308.0 to 313.82 °C (at 760 mmHg) | [1][2] |

| Density | 0.986 to 1.0009 g/cm³ | [1][2] |

| Refractive Index | ~1.5681 | [2][5] |

| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | |

| Flash Point | 156.5 °C (estimated) | [1] |

| logP (o/w) | 5.715 (estimated) | |

| Solubility | Insoluble in water. Soluble in alcohol, Dichloromethane, and Ethyl Acetate.[2] | [2] |

Spectroscopic and Structural Data

Detailed structural analysis has been performed on this compound, providing insight into its three-dimensional conformation.

Single-crystal X-ray diffraction studies have determined the crystal structure of this compound.[7][9]

-

Space Group: P1[9]

-

Molecular Conformation: The five-membered ring of the indane structure adopts an "envelope" conformation.[7][9] The dihedral angle between the phenyl ring and the benzene ring of the indane moiety is approximately 79.58°.[7][9]

¹H NMR spectroscopy data confirms the chemical structure of the compound.

-

¹H NMR (400 MHz, CDCl₃): δ = 1.03 (s, 3H, –CH₃), 1.35 (s, 3H, –CH₃), 1.69 (s, 3H, –CH₃), 2.21 and 2.40 (d, 2H, –CH₂–), 7.11–7.29 (m, 9H, Ar—H).[7]

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

A common method for synthesizing this compound is through the acid-catalyzed cyclodimerization of α-methylstyrene.[8][10][11]

Protocol:

-

Reaction Setup: A reactor is charged with a catalytic amount of an acidic catalyst (e.g., 62% sulfuric acid, tosic acid, or methylsulfonic acid).[8][10]

-

Heating: The catalyst or a mixture containing the catalyst and a small amount of the final product is heated to a temperature ranging from 50°C to 180°C.[8][10]

-

Addition of Reactant: The raw material, α-methylstyrene, is slowly added to the heated reactor over a period of time.[8][10]

-

Reaction: The mixture is held at a constant temperature (e.g., 100-180°C) and refluxed for several hours to complete the reaction.[8][10]

-

Workup: After cooling, the organic phase is separated from the acid phase. The organic layer is then washed multiple times with sulfuric acid and water.[8]

-

Purification: The crude product is purified by recrystallization from a solvent such as methanol or ethanol to yield the final product as white crystals.[8][10]

Caption: Synthesis workflow for this compound.

The structural determination of the compound was performed using an Enraf–Nonius CAD-4 diffractometer.[7]

Protocol:

-

Crystal Selection: A suitable single crystal of the compound with dimensions of approximately 0.46 × 0.44 × 0.42 mm is selected.[7]

-

Data Collection: The crystal is mounted on the diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 291 K) using Mo Kα radiation.[7]

-

Data Reduction: The collected reflection data is processed and reduced.[7]

-

Structure Solution: The crystal structure is solved using direct methods programs like SHELXS97.[7]

-

Structure Refinement: The structural model is refined using programs such as SHELXL97.[7] H-atom parameters are typically constrained during refinement.[7]

-

Analysis: The final refined structure provides detailed information on bond lengths, angles, and the overall molecular conformation.[7]

Caption: Logical workflow for the identification of the compound.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling.

-

Hazards: The substance is classified as causing serious eye irritation and may cause an allergic skin reaction.[1][6] It is also considered toxic to aquatic life.[12]

-

Precautions: When handling, it is crucial to avoid breathing dust and to wear protective gloves, clothing, and eye/face protection.[1] Contaminated work clothing should not be allowed out of the workplace.[6]

-

Storage: The compound should be stored sealed in a dry place at room temperature.[2][5]

References

- 1. chemos.de [chemos.de]

- 2. This compound CAS#: 3910-35-8 [m.chemicalbook.com]

- 3. 1,1,3-trimethyl-3-phenyl indan, 3910-35-8 [thegoodscentscompany.com]

- 4. This compound | 3910-35-8 [chemicalbook.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1,1,3-Trimethyl-3-phenylindane | 3910-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. beta.lakeland.edu [beta.lakeland.edu]

Spectral Data Analysis of 1-Phenyl-1,3,3-trimethylindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Phenyl-1,3,3-trimethylindan. The information presented herein is intended to support research and development activities by offering detailed spectral characterization, experimental methodologies, and a structured workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from Mass Spectrometry (MS), 13C Nuclear Magnetic Resonance (NMR), 1H Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for this compound.

Table 1: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 236 | 25 | [M]+ (Molecular Ion) |

| 221 | 100 | [M-CH3]+ |

| 145 | 15 | [C11H13]+ |

| 131 | 20 | [C10H11]+ |

| 119 | 30 | [C9H11]+ |

| 91 | 25 | [C7H7]+ (Tropylium ion) |

Table 2: 13C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Carbon Type |

| 150.8 | Aromatic C (quaternary) |

| 148.1 | Aromatic C (quaternary) |

| 128.2 | Aromatic CH |

| 126.8 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.4 | Aromatic CH |

| 56.4 | Quaternary C |

| 49.8 | CH2 |

| 42.9 | Quaternary C |

| 31.8 | CH3 |

| 31.3 | CH3 |

| 29.5 | CH3 |

Table 3: 1H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11-7.29 | m | 9H | Aromatic-H |

| 2.40 | d | 1H | -CH2- |

| 2.21 | d | 1H | -CH2- |

| 1.69 | s | 3H | -CH3 |

| 1.35 | s | 3H | -CH3 |

| 1.03 | s | 3H | -CH3 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3080-3020 | Medium | Aromatic C-H Stretch |

| 2960-2870 | Strong | Aliphatic C-H Stretch |

| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1380, 1365 | Medium | C-H Bending (gem-dimethyl) |

| 760, 700 | Strong | C-H Out-of-plane Bending (monosubstituted & ortho-disubstituted benzene) |

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for organic compounds. The general methodologies are outlined below.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: The sample is introduced into the ion source, typically after volatilization. This can be achieved through a direct insertion probe or via gas chromatography (GC) for purified samples.

-

Ionization: Gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]+), and to fragment into smaller, characteristic ions.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: 1H and 13C Nuclear Magnetic Resonance Spectroscopy.

-

Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated solvent, commonly chloroform-d (CDCl3), and placed in an NMR tube.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz for 1H NMR).

-

1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for 13C NMR due to the low natural abundance of the 13C isotope. Chemical shifts are referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.

-

Measurement: An infrared beam is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.

-

Data Acquisition: The instrument's interferometer and detector record the interferogram, which is then mathematically converted to an infrared spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

An In-depth Technical Guide to the Solubility Profile of 1-Phenyl-1,3,3-trimethylindan

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3,3-trimethylindan is a substituted indan derivative that serves as a key intermediate in the synthesis of various organic compounds. Notably, it is utilized in the production of specialty polymers and as a precursor to brominated flame retardants.[1][2][3] While its primary applications are in materials science, understanding its solubility is crucial for its synthesis, purification, and handling in various chemical processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for this process.

Core Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀ | [] |

| Molecular Weight | 236.35 g/mol | [] |

| Melting Point | 52-53 °C | [5] |

| Boiling Point | 308-309 °C at 760 mmHg | [5] |

| logP (o/w) | 5.715 (estimated) | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its behavior in various solvent systems. The following tables summarize the known qualitative and quantitative solubility data for this compound.

Qualitative Solubility Data

| Solvent | Solubility |

| Dichloromethane | Soluble[1][7] |

| Ethyl Acetate | Soluble[1][7] |

| Alcohol | Soluble[5] |

| Water | Insoluble[5] |

Quantitative Solubility Data

Limited quantitative solubility data for this compound is publicly available. The following value is an estimation.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.2525 mg/L (estimated)[5] |

Experimental Protocol for Solubility Determination

Principle

The shake-flask method involves dissolving an excess amount of the solid solute in a specific solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For more complete separation, centrifuge the samples at a controlled temperature.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid. Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or GC-MS.

-

Data Analysis: Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While qualitative data indicates its solubility in common organic solvents and insolubility in water, there is a clear need for more extensive quantitative studies across a range of solvents and temperatures. The provided experimental protocol and workflow diagram offer a robust framework for researchers to systematically determine the solubility profile of this compound, which is essential for its effective use in chemical synthesis and industrial applications. The lack of data related to its biological activity suggests that its relevance to drug development is currently limited to its role as a potential chemical intermediate.

References

- 1. This compound CAS#: 3910-35-8 [m.chemicalbook.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 3910-35-8 [chemicalbook.com]

- 5. 1,1,3-trimethyl-3-phenyl indan, 3910-35-8 [thegoodscentscompany.com]

- 6. 1,1,3-Trimethyl-3-phenylindane | 3910-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide on the Crystal Structure of 1,1,3-trimethyl-3-phenylindane

This technical guide provides a comprehensive overview of the crystal structure of 1,1,3-trimethyl-3-phenylindane, targeting researchers, scientists, and professionals in the field of drug development. The document outlines the key crystallographic data, experimental methodologies for synthesis and structure determination, and a visual representation of the experimental workflow.

Molecular Structure and Conformation

The molecule 1,1,3-trimethyl-3-phenylindane (C₁₈H₂₀) consists of a central indane fragment with two methyl groups at the C1 position, one methyl group and a phenyl ring at the C3 position.[1][2] In the crystalline state, the five-membered ring of the indane moiety adopts an envelope conformation.[1][2] One of the carbon atoms deviates from the plane formed by the other four atoms by approximately 0.399 (3) Å.[1][2] The dihedral angle between the plane of the phenyl ring and the benzene ring of the indane structure is 79.58 (7)°.[1][2]

Crystallographic Data

The crystal structure of 1,1,3-trimethyl-3-phenylindane has been determined by single-crystal X-ray diffraction. The key crystallographic data and parameters from the structure refinement are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1][2]

| Parameter | Value |

| Empirical formula | C₁₈H₂₀ |

| Formula weight (Mᵣ) | 236.34 |

| Crystal system | Triclinic |

| Space group | P1 |

| Temperature (K) | 291 (2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Unit cell dimensions | |

| a (Å) | 8.192 (2) |

| b (Å) | 8.426 (3) |

| c (Å) | 11.113 (4) |

| α (°) | 69.30 (3) |

| β (°) | 79.44 (5) |

| γ (°) | 80.37 (2) |

| Volume (ų) | 701.0 (7) |

| Z | 2 |

| Calculated density (Mg m⁻³) | 1.120 |

| Absorption coefficient (μ) (mm⁻¹) | 0.06 |

| F(000) | 256 |

| Crystal size (mm) | 0.46 × 0.44 × 0.42 |

Table 2: Data Collection and Refinement Statistics [1]

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| θ range for data collection (°) | 2.6 to 25.5 |

| Index ranges | -9 ≤ h ≤ 9, -3 ≤ k ≤ 10, -12 ≤ l ≤ 13 |

| Reflections collected | 3682 |

| Independent reflections | 2582 |

| Rint | 0.007 |

| Reflections with I > 2σ(I) | 1770 |

| Data / restraints / parameters | 2582 / 0 / 170 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.117 |

| R indices (all data) | R₁ = 0.041, wR₂ = 0.117 |

| Largest diff. peak and hole (e Å⁻³) | 0.17 and -0.14 |

Experimental Protocols

Synthesis and Crystallization of 1,1,3-trimethyl-3-phenylindane [1]

The synthesis of 1,1,3-trimethyl-3-phenylindane is achieved through the acid-catalyzed dimerization of α-methylstyrene.[1]

-

Reaction Setup: A 500 ml flask is equipped with a condenser and a mechanical stirrer.

-

Addition of Reactant: α-Methylstyrene (32.0 g, 0.30 mol) is added to the flask.

-

Catalyst Addition: A pre-prepared mixture of H₂SO₄ (68 ml) and H₂O (130 ml) is slowly added to the α-methylstyrene.

-

Reaction: The mixture is refluxed for 20 hours.

-

Work-up: After cooling to room temperature, the lower acidic aqueous phase is removed and discarded. The upper organic phase containing the product is washed several times with water.

-

Crystallization: The crude product is recrystallized from methanol to yield white crystals. The reported yield is 68% with a melting point of 323–324 K.[1] An alternative recrystallization can be performed from 80% isopropyl alcohol.[3]

X-ray Crystallography [1]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer. Data was collected at a temperature of 291(2) K using Mo Kα radiation (λ = 0.71073 Å). A total of 3682 reflections were measured.

-

Data Reduction: The collected data was reduced using the NRCVAX program.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. Hydrogen atoms were placed in geometrically calculated positions and constrained to ride on their parent atoms.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of 1,1,3-trimethyl-3-phenylindane.

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide on the Thermochemical Data of 1-Phenyl-1,3,3-trimethylindan

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1-Phenyl-1,3,3-trimethylindan

A summary of the known physical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀ | [1] |

| Molecular Weight | 236.35 g/mol | [1] |

| CAS Number | 3910-35-8 | [1] |

| Melting Point | 52.00 to 53.00 °C | [2] |

| Boiling Point | 308.00 to 309.00 °C at 760.00 mm Hg | [2] |

| Vapor Pressure | 0.001000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 156.50 °C (314.00 °F) (TCC, estimated) | [2] |

| logP (o/w) | 5.715 (estimated) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound relies on precise calorimetric techniques.[3] The following outlines the general experimental methodologies employed for determining the standard enthalpy of formation (ΔfH°), a crucial thermochemical parameter.

1. Synthesis and Purification: The process begins with the synthesis of the target compound. For instance, 1,1,3-trimethyl-3-phenylindane can be synthesized via the acid-catalyzed dimerization of α-methylstyrene.[4] The synthesized product is then purified to a high degree, typically by recrystallization from a suitable solvent like methanol, to ensure the accuracy of subsequent measurements.[4]

2. Combustion Calorimetry: High-precision combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[3]

-

Apparatus: A bomb calorimeter is the primary instrument used. This consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.

-

Procedure:

-

A precisely weighed sample of the purified compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with a large excess of pure oxygen.

-

The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature is recorded after thermal equilibrium is reached.

-

-

Calculation: The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of combustion (ΔcH°) is then determined.

3. Calculation of Enthalpy of Formation: The standard enthalpy of formation in the condensed state (ΔfH°(cond)) is calculated from the standard enthalpy of combustion (ΔcH°) using Hess's Law. This calculation also requires the known standard enthalpies of formation of the combustion products, carbon dioxide (CO₂) and water (H₂O).[3]

To determine the gas-phase enthalpy of formation (ΔfH°(g)), the enthalpy of sublimation (for solids) or vaporization (for liquids) is required.[3] This is typically measured using techniques like differential scanning calorimetry (DSC) or by measuring the vapor pressure as a function of temperature.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermochemical properties of an organic compound.

Due to the absence of specific experimental thermochemical data for this compound in the reviewed literature, researchers may need to perform these experimental measurements or utilize computational estimation methods to obtain the desired values.[5] Theoretical calculations, such as those based on density functional theory (DFT), can also provide valuable estimates for the thermochemical properties of such compounds.[5]

References

The Phenyl-Trimethylindan Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-trimethylindan core, a unique structural motif, has garnered interest primarily as a crucial intermediate in industrial chemistry. However, the broader indan scaffold, of which it is a member, is a well-established privileged structure in medicinal chemistry, featuring in a variety of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of phenyl-trimethylindan compounds, with a particular focus on the synthesis and properties of 1-Phenyl-1,3,3-trimethylindan. Due to the limited availability of direct pharmacological data on this specific class, this guide extrapolates potential therapeutic applications and mechanisms of action by examining structurally related and bioactive indan derivatives. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts in this area.

Introduction: The Indan Scaffold in Medicinal Chemistry

The indan framework, consisting of a benzene ring fused to a cyclopentane ring, is a recurring motif in a multitude of biologically active molecules. Its rigid structure provides a valuable scaffold for the precise spatial orientation of functional groups, making it an attractive core for the design of ligands that interact with specific biological targets. The versatility of the indan ring system allows for substitutions on both the aromatic and aliphatic portions, enabling fine-tuning of physicochemical and pharmacological properties.

While the broader class of indan derivatives has been extensively explored for therapeutic applications, the specific subclass of phenyl-trimethylindan compounds remains largely uncharted territory in the realm of drug discovery. The most prominent member of this class, this compound, is primarily recognized for its role as a precursor in the synthesis of brominated flame retardants, particularly OctaInd[1]. This guide aims to bridge the gap between the industrial utility of this compound and its untapped potential in medicinal chemistry.

Discovery and History

The history of phenyl-trimethylindan compounds is intrinsically linked to the study of α-methylstyrene chemistry. The primary route to the synthesis of this compound is through the acid-catalyzed dimerization of α-methylstyrene[2]. This reaction has been a subject of interest in organic chemistry for its utility in producing specific dimeric structures.

While a detailed historical account of the initial discovery of this specific compound is not well-documented in the context of pharmacological pursuits, its synthesis is a classic example of electrophilic aromatic substitution and carbocation chemistry. The focus of early research was likely on understanding the reaction mechanism and optimizing the yield for industrial applications rather than exploring its biological activities. The journey of many chemical entities from industrial intermediates to pharmacologically active agents is a common narrative in drug discovery, suggesting that the phenyl-trimethylindan scaffold may hold unrealized therapeutic value.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acid-catalyzed dimerization of α-methylstyrene. This reaction proceeds via a carbocation intermediate and can be influenced by temperature and the choice of acid catalyst[2][3].

Experimental Protocol: Acid-Catalyzed Dimerization of α-Methylstyrene

Materials:

-

α-methylstyrene

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or acidic ionic liquids)[2][4][5]

-

Solvent (optional, the reaction can be run neat)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)[4]

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Recrystallization apparatus

-

To a stirred solution of α-methylstyrene in a suitable solvent (or neat), slowly add the acid catalyst at a controlled temperature. The reaction can be exothermic.

-

The reaction mixture is then heated to a specific temperature (e.g., 100-180°C, depending on the catalyst) and stirred for a defined period (e.g., 2-4 hours) to ensure complete reaction[4].

-